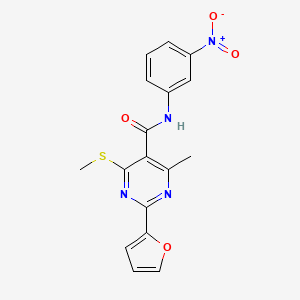

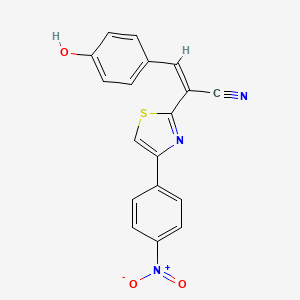

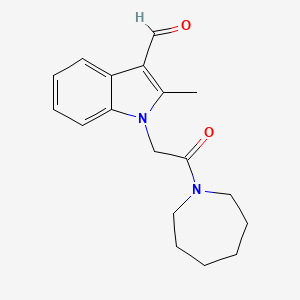

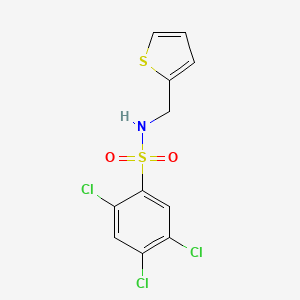

![molecular formula C24H24N2O3S B2521625 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide CAS No. 1005301-47-2](/img/structure/B2521625.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzenesulfonyl group attached to the quinoline ring, which is a common motif in medicinal chemistry due to its potential biological activities. The compound's structure suggests it could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related N-(quinolin-8-yl)benzenesulfonamide derivatives has been reported in the literature. For instance, a series of these compounds was synthesized using 8-aminoquinoline and benzenesulfonyl chloride derivatives as raw materials through an amidation reaction . Another study reported the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, which were then characterized and tested for ethylene oligomerization . These studies provide a foundation for the synthesis of the compound , although the exact synthetic route for "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal . While the specific molecular structure of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" is not provided, the related compounds' structures could offer insights into its potential geometry and conformation.

Chemical Reactions Analysis

The chemical reactivity of N-(quinolin-8-yl)benzenesulfonamide derivatives has been explored in various contexts. For example, these compounds have been used as agents capable of down-regulating NFkappaB activity, which suggests that they can participate in biological pathways and potentially modulate cellular processes . Additionally, the fragmentation pathways of these derivatives have been studied using electrospray ionization mass spectroscopy, providing information on their stability and reactivity under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the specific properties of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide" are not detailed in the provided papers, related compounds have been evaluated for their photofluorescent properties, cytotoxicity, and antioxidant activity . These studies suggest that the compound may also exhibit interesting optical properties and biological activities, which could be relevant for applications in imaging or as a therapeutic agent.

Scientific Research Applications

Fluorescent Probes for Zinc Detection

One significant application of derivatives of the compound is in the development of fluorescent probes for detecting Zn2+ ions. Researchers designed and synthesized a fluorescent probe that can be reactivated by hydrolysis of the benzenesulfonyl group upon complexation with Zn2+ at neutral pH. This probe shows promise for practical detection of Zn2+ in sample solutions and living cells due to its sensitivity, efficiency, and improved cell membrane permeability compared to its predecessors (Ohshima et al., 2010).

Anticancer and Radioprotective Agents

Another area of application is in the synthesis of novel quinolines as potential anticancer and radioprotective agents. By utilizing a related benzenesulfonamide structure, researchers have created compounds that showed interesting cytotoxic activity compared to doxorubicin, a known anticancer drug. Additionally, one compound exhibited significant in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Antimicrobial Agents

Further research into benzenesulfonamide derivatives has led to the development of antimicrobial agents. New compounds synthesized to include the quinoline clubbed with sulfonamide moiety were shown to display high activity against Gram-positive bacteria, demonstrating the versatility of these compounds in creating effective antimicrobial treatments ( ).

Analytical Chemistry and Sensing Applications

The versatility of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide derivatives extends into analytical chemistry, where they are used in the design of chemosensors. For instance, a derivative was employed as a chemosensor for 2,4,6-trinitrophenol (TNP), showcasing its high selectivity and sensitivity for TNP over other nitroaromatic compounds. This application highlights the compound’s utility in detecting explosive materials through fluorescence quenching mechanisms (Halder et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide interacts with its targets, MurD and GlmU, inhibiting their function . This interaction disrupts the synthesis of the bacterial cell wall, leading to bacterial death .

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . This disruption prevents the formation of a functional cell wall, which is essential for bacterial survival .

Result of Action

The result of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU, the compound prevents the formation of a functional cell wall, leading to bacterial death . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound .

Safety and Hazards

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-20(14-17)24(27)25-21-11-10-19-7-6-12-26(23(19)16-21)30(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCQAUFWUTZXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)